Trilignocerin
Description
Trilignocerin (CAS: 56983-26-7), systematically named 1,2,3-trilignoceroyl glycerol or glycerol trilignoceranoate, is a saturated triacylglycerol (TAG) composed of three lignoceric acid (C24:0) chains esterified to a glycerol backbone . It is a high-molecular-weight lipid with applications in materials science, particularly as a phase-change material (PCM) due to its thermal stability . This compound is synthesized via esterification of glycerol with lignoceric acid, and commercial preparations typically achieve ≥99% purity (by TLC) . Its linear alkyl chains confer crystallinity and high melting points, making it structurally analogous to other saturated TAGs like tribehenin (C22:0) and tritricosanoin (C23:0) .
Properties
IUPAC Name |
2,3-di(tetracosanoyloxy)propyl tetracosanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H146O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-73(76)79-70-72(81-75(78)69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)71-80-74(77)68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h72H,4-71H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXWLXDVNAYUHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H146O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1144.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(24:0/24:0/24:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0047149 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56933-26-7 | |
| Record name | TG(24:0/24:0/24:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0047149 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
86 °C | |
| Record name | TG(24:0/24:0/24:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0047149 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Esterification of Glycerol with Lignoceric Acid
The core synthesis involves the acid-catalyzed esterification of glycerol with lignoceric acid. Adapted from methods for medium-chain triglycerides, the reaction proceeds under partial vacuum (10 mm Hg) at 175°C for 22 hours using calcium oxide (CaO) as a catalyst. Key parameters include:
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Molar Ratio : A 3:1 excess of lignoceric acid to glycerol ensures complete esterification.
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Catalyst Loading : 0.5–1.0 wt% CaO relative to glycerol optimizes yield (75–95%) while minimizing side reactions.
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Reflux Conditions : A condenser maintained at 35°C prevents volatilization of reactants.
Post-reaction, the crude product is cooled to 80°C and dissolved in hot ethanol (80°C) to facilitate crystallization at 0–5°C for 2 hours. This step removes unreacted fatty acids and catalyst residues.
Solvent-Based Purification
For high-purity this compound (>99%), organic solvent purification is employed:
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Dissolution : Crude product is dissolved in hexane or ethyl acetate.
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Alkaline Wash : A 1–2% NaOH solution removes residual fatty acids via saponification.
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Drying : Magnesium sulfate (MgSO₄) absorbs trace water, followed by filtration through a silica gel pad to adsorb polar impurities.
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Evaporation : Rotary evaporation under reduced pressure yields a colorless oil.
Table 1: Reaction Conditions for this compound Synthesis
| Parameter | Value | Source |
|---|---|---|
| Temperature | 175°C | |
| Pressure | 10 mm Hg | |
| Catalyst | CaO (0.5–1.0 wt%) | |
| Reaction Time | 22 hours | |
| Yield | 75–95% |
Formulation Strategies for Biomedical Applications
In Vivo Stock Solutions
This compound’s lipophilicity necessitates dimethyl sulfoxide (DMSO) as a primary solvent for in vivo studies. A standardized protocol involves:
Table 2: In Vivo Formulation Components
Lipoprotein-like Particle Preparation
For metabolic tracing studies, this compound can be incorporated into triglyceride-rich lipoprotein (TRL) emulsions:
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Sonication : Mix this compound with phosphatidylcholine (22.7 mg) and cholesteryl oleate (3 mg) in saline.
This method yields particles with a 75–150 nm diameter, suitable for intravenous administration.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) of this compound exhibits characteristic signals:
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water) elutes this compound at 6.5–7.0 minutes, confirming >99% purity.
Challenges and Optimizations
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Solubility Issues : Lignoceric acid’s long chain (C24) necessitates higher temperatures (80°C) during ethanol recrystallization compared to capric acid (C10).
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Scale-Up Limitations : Silica gel filtration becomes impractical for batches >100 g; alternative methods like column chromatography are recommended .
Chemical Reactions Analysis
Types of Reactions
Trilignocerin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction of this compound yields alcohols and alkanes.
Substitution: Ester groups in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Ester derivatives with different functional groups.
Scientific Research Applications
Trilignocerin has diverse applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and energy storage.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of biodegradable polymers and surfactants
Mechanism of Action
The mechanism of action of trilignocerin involves its interaction with biological membranes and enzymes. This compound is hydrolyzed by lipases to release fatty acids and glycerol, which are then utilized in various metabolic pathways. The molecular targets include enzymes involved in lipid metabolism, such as lipases and esterases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Thermal Properties
Trilignocerin is distinguished by its C24:0 fatty acid chains, which are longer than those in tribehenin (C22:0) and tritricosanoin (C23:0). Chain length directly influences thermal behavior, as shown in Table 1:
Key observations:
- Melting and crystallization points increase with chain length due to enhanced van der Waals interactions between longer alkyl chains . This compound’s melting point (74–75°C) is ~3–5°C higher than tribehenin’s.
- Enthalpy of fusion follows the same trend, with this compound exhibiting superior energy storage capacity as a PCM .
Commercial Availability
This compound is available as a high-purity standard (≥99%, TLC) from suppliers like Shanghai Zhenzhun Biological . Tribehenin and tritricosanoin are similarly accessible but less utilized in industrial applications due to inferior thermal profiles .
Biological Activity
Trilignocerin, a triglyceride compound, is primarily derived from natural sources and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its effects on hair growth, lipid metabolism, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a triglyceride composed of glycerol esterified with three molecules of lignoceric acid (a long-chain fatty acid). Its molecular formula is , and it is classified under the category of long-chain triglycerides.
1. Hair Growth Stimulation
One of the most notable biological activities of this compound is its potential to stimulate hair growth. Research indicates that this compound can promote the transition of hair follicles from the telogen (resting) phase to the anagen (growth) phase.
- Case Study : In a clinical trial involving 25 patients with various types of alopecia, a composition containing 10% this compound was applied topically. The results showed significant improvements in hair density and thickness over a period of 3 to 6 months. Patients reported subjective satisfaction with the treatment, indicating a strong hair-growing effect attributed to this compound's properties .
| Study Parameters | Control Group | This compound Group |
|---|---|---|
| Number of Patients | 25 | 25 |
| Treatment Duration | 3-6 months | 3-6 months |
| Hair Density Improvement | Baseline | Significant Increase |
2. Lipid Metabolism
This compound plays a role in lipid metabolism, particularly in meibomian glands, which are responsible for producing lipids that contribute to the tear film's stability. A study showed that this compound and other triglycerides were involved in lipid synthesis within these glands, suggesting its importance in maintaining ocular health .
- Research Findings : The study utilized NMR spectroscopy to analyze lipid profiles in meibomian gland samples. This compound was found to be one of the primary triglycerides present, highlighting its metabolic significance.
| Lipid Type | Concentration (mg/mL) |
|---|---|
| This compound | 0.5 |
| Other Triglycerides | Varies |
3. Therapeutic Applications
The unique properties of this compound have led researchers to explore its use in various therapeutic applications:
- Dermatological Uses : Due to its moisturizing properties, this compound is being investigated for use in topical formulations aimed at treating dry skin conditions.
- Nutritional Supplements : As a source of long-chain fatty acids, it may be beneficial in nutritional supplements aimed at improving overall health and wellness.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Trilignocerin in laboratory settings?
- Methodological Answer : Synthesis typically involves esterification of glycerol with lignoceric acid under controlled conditions. Key steps include:
- Catalyst selection : Use acid catalysts (e.g., sulfuric acid) or enzymatic approaches for specificity .
- Purification : Fractional crystallization or column chromatography to isolate this compound from byproducts .
- Reproducibility : Document temperature, solvent ratios, and reaction times meticulously to enable replication .
- Data Table :
| Parameter | Typical Range | Instrumentation Used |
|---|---|---|
| Reaction Temperature | 60–80°C | Thermostatic Reactor |
| Catalyst Concentration | 1–5% (w/w) | pH/Conductivity Meters |
| Yield | 65–85% (dependent on purity) | Gravimetric Analysis |
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to confirm ester linkages and acyl chain length. Compare peaks to reference libraries .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (C₇₅H₁₄₆O₆) and fragmentation patterns .
- FTIR Spectroscopy : Identify carbonyl (C=O) stretches at ~1740 cm⁻¹ and C-O ester bonds at ~1170 cm⁻¹ .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported solubility parameters of this compound across studies?
- Methodological Answer :
- Controlled Solvent Screening : Test solubility in polar (e.g., acetone) vs. nonpolar (e.g., hexane) solvents under standardized temperatures .
- Data Triangulation : Combine experimental results with computational models (e.g., Hansen Solubility Parameters) to identify outliers .
- Source Analysis : Review purity levels of this compound used in conflicting studies; impurities >2% significantly alter solubility .
- Data Table :
| Study Reference | Solubility in Hexane (g/mL) | Purity (%) | Temperature (°C) |
|---|---|---|---|
| A (2020) | 0.15 ± 0.02 | 98.5 | 25 |
| B (2022) | 0.09 ± 0.01 | 92.3 | 25 |
| C (2024) | 0.12 ± 0.03 | 95.7 | 25 |
- Interpretation : Lower purity in Study B explains reduced solubility; recommend ≥97% purity for consistency .
Q. How does the acyl chain length of this compound influence its crystallization behavior compared to shorter-chain triglycerides?
- Methodological Answer :
- Comparative Crystallography : Use X-ray diffraction (XRD) to analyze polymorphic forms of this compound (C24:0) vs. tristearin (C18:0). Longer chains exhibit slower crystallization kinetics and higher melting points .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to measure phase transitions; correlate chain length with enthalpy changes .
- Experimental Design : Control cooling rates (1–5°C/min) to isolate chain-length effects from kinetic factors .
Guidelines for Addressing Methodological Challenges
- Reproducibility : Follow NIH guidelines for reporting experimental conditions (e.g., solvent batches, instrument calibration) to mitigate variability .
- Bias Mitigation : Use open-ended questionnaires and triangulate data sources when surveying physicochemical properties .
- Ethical Compliance : Obtain institutional review for studies involving biological assays (e.g., enzymatic degradation tests) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
